molecular formula C12H12N2O4 B12624004 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- CAS No. 918428-81-6

2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)-

Cat. No.: B12624004
CAS No.: 918428-81-6
M. Wt: 248.23 g/mol
InChI Key: LUWOQAGGXIOZRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- typically involves the reaction of 1,3-benzodioxole with piperazine derivatives under controlled conditions. One common method includes the use of ruthenium tetroxide (RuO4) as an oxidizing agent to facilitate the formation of the piperazinedione structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: RuO4 is commonly used for oxidation reactions.

    Reducing Agents: Various reducing agents can be employed depending on the desired product.

    Catalysts: Catalysts like palladium may be used in substitution reactions to enhance reaction rates and selectivity.

Major Products Formed

Scientific Research Applications

2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

918428-81-6

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine-2,3-dione

InChI

InChI=1S/C12H12N2O4/c15-11-12(16)14(4-3-13-11)6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,15)

InChI Key

LUWOQAGGXIOZRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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